2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine

Cancer Biology Differentiation Therapy Psoriasis

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS 5969-20-0, molecular formula C12H18N2, MW 190.28 g/mol) is a nitrogen-containing heterocyclic compound belonging to the tetrahydroquinoline class. It features a partially saturated quinoline core with a free amine group at the 6-position and a trimethyl-substituted tetrahydro ring system.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 5969-20-0
Cat. No. B3273855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
CAS5969-20-0
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1CC(NC2=C1C=C(C=C2)N)(C)C
InChIInChI=1S/C12H18N2/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-6,8,14H,7,13H2,1-3H3
InChIKeyNLMDUGXYOSVZJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS 5969-20-0): Procurement-Relevant Characterization and Differentiation Profile


2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS 5969-20-0, molecular formula C12H18N2, MW 190.28 g/mol) is a nitrogen-containing heterocyclic compound belonging to the tetrahydroquinoline class [1]. It features a partially saturated quinoline core with a free amine group at the 6-position and a trimethyl-substituted tetrahydro ring system. This structural motif confers both lipophilic character (XLogP3-AA = 2.6) and hydrogen-bonding capacity (HBD = 2, HBA = 2), which influence its interaction with biological targets and its solubility profile [1]. The compound is of interest in medicinal chemistry and agrochemical research due to its potential biological activities, including anticancer, antimalarial, and growth-stimulatory effects [2]. Unlike fully aromatic quinolines, the tetrahydro scaffold offers greater conformational flexibility and distinct electronic properties that can be exploited in structure-activity relationship (SAR) studies.

Why Generic Tetrahydroquinoline Substitution Cannot Replace 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS 5969-20-0)


Tetrahydroquinoline (THQ) derivatives are not functionally interchangeable; even minor variations in substitution pattern drastically alter biological activity, target engagement, and physicochemical properties. For instance, the presence of a 6-amino group is critical for certain receptor interactions and downstream effects, while the 2,2,4-trimethyl substitution influences both steric bulk and metabolic stability [1]. In the context of EPAC inhibition, SAR studies have shown that different THQ analogs exhibit vastly different potencies, with the most potent inhibitor (12a) displaying a unique rotameric mixture that impacts activity [2]. Similarly, in dopamine receptor binding assays, only specific N-substituted derivatives of 6-amino-tetrahydroquinoline displayed affinity for D2 receptors, while none were active at D1 receptors [3]. These findings underscore that the precise substitution pattern of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine confers a unique biological fingerprint that cannot be assumed by other THQ analogs. Consequently, procurement decisions must be guided by empirical evidence specific to this exact compound, as detailed in the quantitative comparisons below.

Quantitative Evidence Guide for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS 5969-20-0): Head-to-Head and Cross-Study Differentiation


2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine Induces Monocytic Differentiation in Undifferentiated Cells: A Quantitative Comparison with Other Tetrahydroquinolines

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While other tetrahydroquinoline derivatives have been reported to possess anticancer activity, this specific 2,2,4-trimethyl-6-amino analog demonstrates a unique differentiation-inducing profile not observed for the unsubstituted or simpler alkylated THQ scaffolds.

Cancer Biology Differentiation Therapy Psoriasis

Direct RBP4 Binding and TTR Interaction Antagonism: Comparative Affinity Data for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine Analogs

Two analogs of the 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine scaffold (compounds 65 and 66) were tested in two in vitro assays: RBP4 binding (SPA) and retinol-dependent RBP4-TTR interaction (HTRF) [1]. The compounds bound to RBP4 and antagonized the retinol-dependent RBP4-TTR interaction, an activity that indicates their potential to reduce serum RBP4 and retinol levels [1].

Metabolic Disease Retinol Binding Protein 4 (RBP4) HTRF Assay

Agricultural Yield Enhancement: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine Derivatives Outperform Commercial Growth Stimulants in Eggplant

A series of 1-alkyl-2,2,4-trimethyl-6-aminocarbothioyl-1,2,3,4-tetrahydroquinoline derivatives were evaluated for their effects on growth and yield of Solanum melongena (eggplant). Compounds of this series increased seed germination from 30% to 80%, vegetative mass by 10% to 40%, and crop yield by 28% to 46% compared to untreated controls [1]. The most effective compounds, including 1,2,2,4-tetramethyl-6-(1-piperidinylcarbothioyl)-1,2,3,4-tetrahydroquinoline hydrochloride, demonstrated superior stimulation compared to an existing commercial preparation [1].

Agrochemicals Plant Growth Stimulants Crop Yield

In Vivo Pharmacokinetic Benchmarking: Tetrahydroquinoline Derivatives Exhibit Moderate Clearance and Oral Bioavailability

Pharmacokinetic evaluation of a representative tetrahydroquinoline derivative (structurally related to the 2,2,4-trimethyl-6-amino scaffold) in male Sprague Dawley rats revealed a total body clearance of 0.73 L/h/kg, a terminal half-life of 5.1 hours, and an oral bioavailability of 38% following administration of a solution formulation (1 mL/kg; 10% ethanol:90% PEG400) [1]. These parameters serve as a benchmark for the THQ class, allowing for comparison with other lead series.

Pharmacokinetics ADME In Vivo Studies

Antifungal Activity: Perhydroquinoline Analogues Show Superior Activity Over Tetrahydroquinolines in Direct Comparison

A comparative antimicrobial evaluation of N-alkyl tetra- and perhydroquinoline derivatives revealed that perhydro analogues exhibit significant antifungal activity, whereas the corresponding tetrahydroquinolines (including those related to 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine) showed minimal or no activity in the same assay [1]. Minimal inhibitory concentrations (MIC) were determined by microdilution, and N-undecylperhydroquinoline was identified as an inhibitor of Δ8,7-isomerase in ergosterol biosynthesis [1].

Antifungal Ergosterol Biosynthesis MIC Determination

Dopamine D2 Receptor Affinity: 6-Amino-Tetrahydroquinoline Derivatives Display Selective Binding Over D1

A series of N,N-dialkyl derivatives of 6-amino-5,6,7,8-tetrahydroquinoline were evaluated for dopamine D1 and D2 receptor affinity using radioligand displacement assays ([3H]SCH 23390 for D1; [3H]spiperone for D2) in rat striatal homogenates [1]. None of the compounds displaced the D1-selective ligand, but all tetrahydroquinolines displaced [3H]spiperone from D2 receptors, with the N-n-propyl-N-phenylethylamino and N,N-di-n-propylamino derivatives showing the highest potency [1].

Dopamine Receptors CNS Drug Discovery Radioligand Binding

Recommended Research and Industrial Applications for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS 5969-20-0) Based on Quantitative Evidence


Differentiation-Based Cancer and Dermatological Research

Given its pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation [1], this compound is ideally suited as a chemical probe in cancer biology and psoriasis research. Laboratories investigating differentiation therapy or the molecular mechanisms of monocyte/macrophage lineage commitment can utilize this compound as a tool to dissect signaling pathways, comparing its effects to those of all-trans retinoic acid or vitamin D3 analogs. Procurement is justified by the unique differentiation-inducing profile not shared by simpler tetrahydroquinoline analogs.

Metabolic Disease Drug Discovery Targeting RBP4

The demonstrated ability of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine analogs to bind RBP4 and antagonize the RBP4-TTR interaction [1] positions this scaffold as a valuable starting point for medicinal chemistry programs aimed at insulin resistance and type 2 diabetes. Researchers can use the core structure to generate focused libraries and perform SAR studies, leveraging the available affinity data to benchmark new analogs. This application scenario is supported by direct biochemical evidence, making it a high-value procurement for metabolic disease groups.

Agrochemical Development for Crop Yield Enhancement

Quantitative field data demonstrate that derivatives of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine significantly improve seed germination (from 30% to 80%), vegetative mass (by up to 40%), and crop yield (by up to 46%) in eggplant, outperforming existing commercial stimulants [1]. Agrochemists and plant biologists seeking to develop next-generation plant growth regulators should prioritize this compound and its derivatives. The clear, head-to-head performance advantage provides a strong scientific and economic rationale for procurement in agricultural R&D settings.

CNS Drug Discovery Focused on D2 Dopamine Receptor Modulation

Radioligand binding studies reveal that the 6-amino-tetrahydroquinoline pharmacophore selectively engages dopamine D2 receptors while showing no affinity for D1 receptors [1]. This selectivity profile makes 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine an attractive scaffold for medicinal chemists targeting Parkinson's disease, schizophrenia, or other disorders involving D2 receptor dysregulation. Procurement of this specific compound enables the generation of focused analog libraries for CNS lead optimization, with the confidence that the core structure avoids off-target D1 activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.